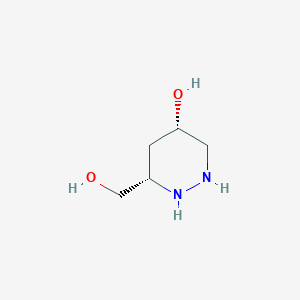
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with a hydroxymethyl group attached, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as hexahydropyridazine derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions using formaldehyde and a suitable catalyst.
Chiral Resolution: The chiral centers can be introduced or resolved using chiral catalysts or resolution agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on biochemical pathways through its metabolic products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(4S,6S)-6-(Hydroxymethyl)piperidine: Similar structure but with a different ring system, leading to different chemical properties.
Uniqueness
(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(4S,6S)-6-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-1-5(9)2-6-7-4/h4-9H,1-3H2/t4-,5-/m0/s1 |
Clé InChI |
YXSAOIXRYYUVAC-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@@H](CNN[C@@H]1CO)O |
SMILES canonique |
C1C(CNNC1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


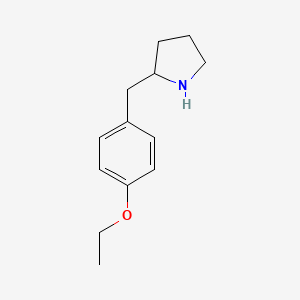
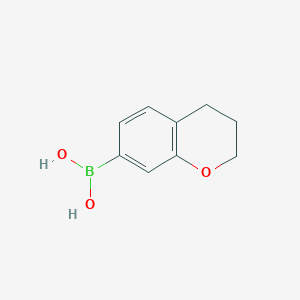
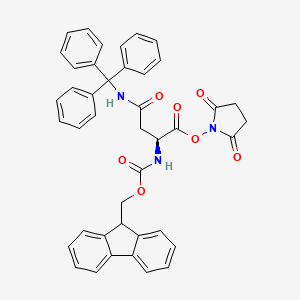
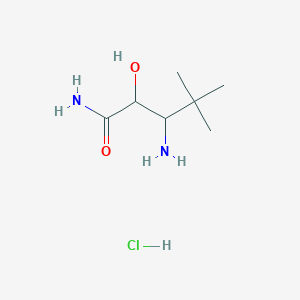

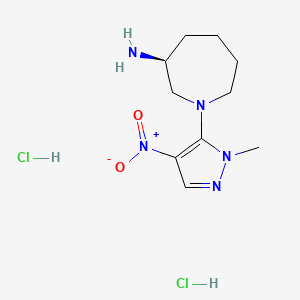
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)


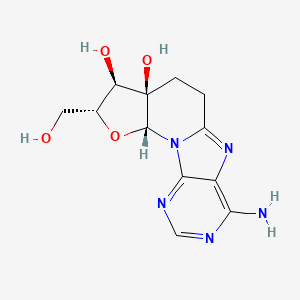
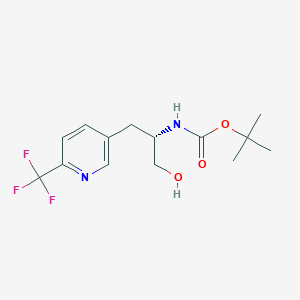
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)


